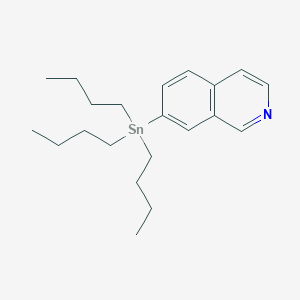

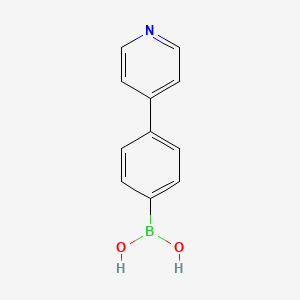

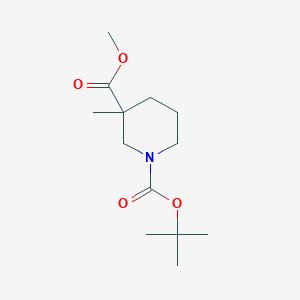

![molecular formula C11H14ClN3O3 B1394292 {(4-メトキシフェノキシ)メチル]-1,2,4-オキサジアゾール-5-イル}メチル)アミン塩酸塩 CAS No. 1245568-63-1](/img/structure/B1394292.png)

{(4-メトキシフェノキシ)メチル]-1,2,4-オキサジアゾール-5-イル}メチル)アミン塩酸塩

説明

({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O3 and its molecular weight is 271.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成と触媒

問題の化合物は、有機合成の分野、特に生物活性分子の調製における中間体として利用できます。オキサジアゾール環を含むその構造は、しばしば生物学的活性が高い化合物に見られます。 オキサジアゾール部分は、ペプチド結合の生体等価体として作用するため、ペプチド模倣物の合成において貴重な構成要素となります .

医薬品化学

医薬品化学において、この化合物は、新しい医薬品の開発のための前駆体として役立ちます。 メトキシフェノキシ基の存在は、溶解性と膜透過性の向上など、改善された薬物動態特性を持つ分子を作成するための潜在的な用途を示唆しています .

材料科学

この化合物のユニークな構造は、材料科学における応用を探求することができます。 たとえば、ポリマーへの組み込みにより、環境刺激に応答するスマートマテリアルの開発に役立つ可能性のある、新規な特性を持つ材料が得られる場合があります .

農業化学

オキサジアゾール環を含む化合物は、殺菌剤、除草剤、殺虫剤の特性を持つことが示されています。 したがって、この化合物は、作物保護のための新しい製剤の一部として、農業化学における潜在的な用途について調査することができます .

生化学研究

生化学研究において、この化合物は、特に化合物が特定の酵素に対して阻害特性を示す場合、酵素-基質相互作用を研究するためのツールとして使用できます。 これは、生化学的経路の理解を深め、新しい阻害剤の開発につながる可能性があります .

環境科学

最後に、この化合物は環境科学で応用を見つける可能性があります。 たとえば、環境モニタリングのための染料または指標の合成に使用するか、汚染物質を捕捉したり、分解を促進したりするように設計された化合物の構築ブロックとして使用できます .

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

Its chemical structure suggests that it may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

生化学分析

Biochemical Properties

({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. The interaction between ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to enhance synaptic transmission by increasing acetylcholine levels, which can improve cognitive functions . In other cell types, such as hepatocytes, this compound can influence gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes. The impact on cell signaling pathways, including the MAPK and PI3K/Akt pathways, further highlights its potential in regulating cellular functions and responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and prolonged neurotransmission. Additionally, ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride can interact with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Short-term exposure to this compound can lead to immediate changes in cellular functions, such as increased acetylcholine levels and enhanced synaptic transmission. Long-term studies have shown that prolonged exposure to ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride can result in sustained changes in gene expression and cellular metabolism, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and improve memory retention in rodents . At higher doses, it can lead to toxic effects, such as neurotoxicity and hepatotoxicity, indicating a narrow therapeutic window. The threshold effects observed in these studies highlight the importance of careful dosage optimization to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The effects on metabolic flux and metabolite levels indicate the compound’s potential impact on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride within cells and tissues involve various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and the endoplasmic reticulum (ER) of cells . The presence of targeting signals and post-translational modifications, such as phosphorylation and glycosylation, can direct the compound to specific subcellular compartments. The localization within the ER suggests its involvement in protein synthesis and folding processes, further highlighting its potential impact on cellular functions .

特性

IUPAC Name |

[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3.ClH/c1-15-8-2-4-9(5-3-8)16-7-10-13-11(6-12)17-14-10;/h2-5H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVYYDUXQCYSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

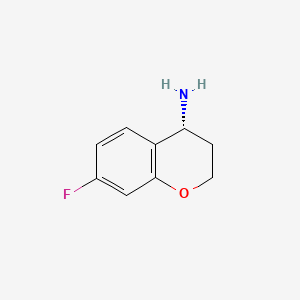

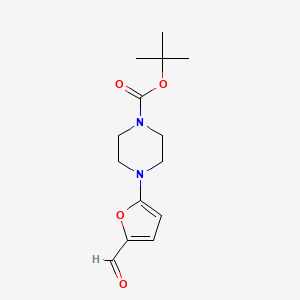

![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)

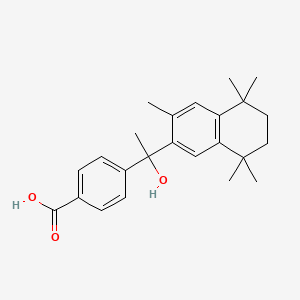

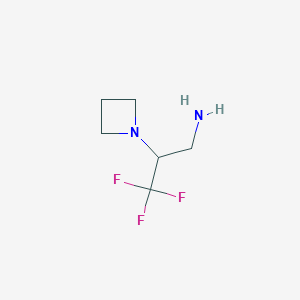

![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)

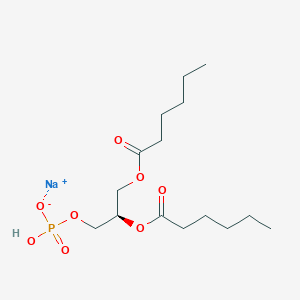

![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)